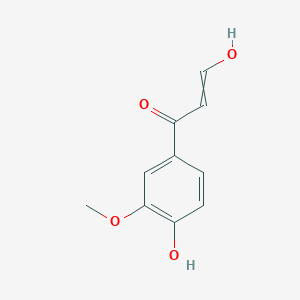![molecular formula C28H16N2O4 B14270912 2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone CAS No. 139357-02-1](/img/structure/B14270912.png)
2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a naphthoquinoxaline core with diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone typically involves the condensation of o-phenylenediamine with benzil in the presence of a suitable catalyst. One common method includes:
Reactants: Benzil and o-phenylenediamine.
Solvent: Rectified spirit.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as microwave-assisted synthesis or the use of bi-catalyzed oxidative coupling methods . These methods aim to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylquinoxaline: A simpler analog with similar structural features but lacking the naphthoquinoxaline core.
2,3-Diethylnaphtho[2,3-g]quinoxaline-6,11-dione: Another derivative with ethyl substituents instead of phenyl groups.
Uniqueness
2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
139357-02-1 |
|---|---|
Molecular Formula |
C28H16N2O4 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2,3-diphenyl-1,4-dihydronaphtho[3,2-g]quinoxaline-5,6,11,12-tetrone |
InChI |
InChI=1S/C28H16N2O4/c31-25-17-13-7-8-14-18(17)26(32)20-19(25)27(33)23-24(28(20)34)30-22(16-11-5-2-6-12-16)21(29-23)15-9-3-1-4-10-15/h1-14,29-30H |
InChI Key |
XMYXVBYAATVHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C(N2)C(=O)C4=C(C3=O)C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




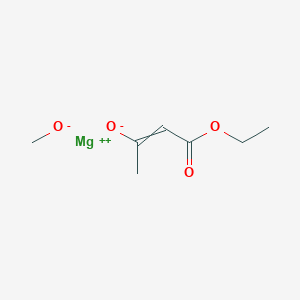
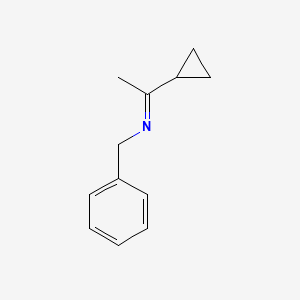
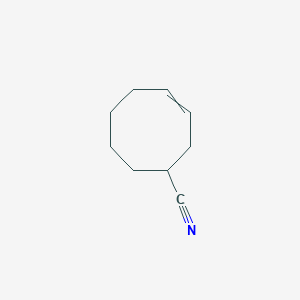
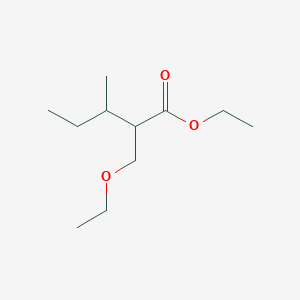
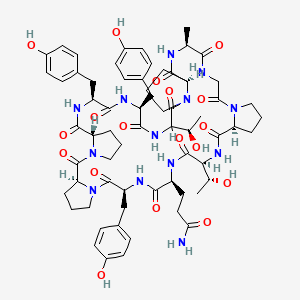
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
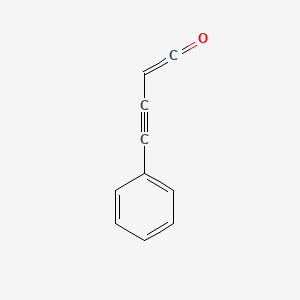
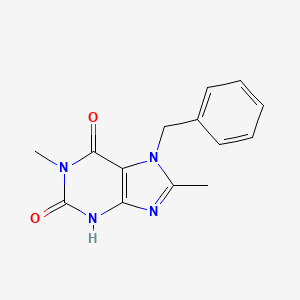
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)

